molecular formula C15H14Cl3N3O B2546728 4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide CAS No. 868214-46-4

4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide

Cat. No.: B2546728
CAS No.: 868214-46-4
M. Wt: 358.65
InChI Key: PLGBNSMPCMPSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide” is a chemical compound with the linear formula C14H17Cl3N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

While the exact molecular structure analysis of “this compound” is not available, X-ray crystallography analyses of similar compounds reveal characteristic torsion angles and rotational freedom of the pyridyl group .

Scientific Research Applications

Nonaqueous Capillary Electrophoresis for Substance Analysis

Research has developed nonaqueous capillary electrophoretic separation techniques for imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, showcasing advancements in quality control and analysis methods in pharmaceuticals Lei Ye et al., 2012.

Discovery of Isotype-Selective Small Molecule HDAC Inhibitor

A compound known as MGCD0103, described as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, has been discovered as an isotype-selective histone deacetylase (HDAC) inhibitor, indicating its potential in cancer therapy Nancy Z. Zhou et al., 2008.

Antineoplastic Tyrosine Kinase Inhibitor Flumatinib Metabolism Study

Flumatinib's metabolism in chronic myelogenous leukemia patients was studied, revealing insights into the drug's metabolic pathways and potential for personalized medicine Aishen Gong et al., 2010.

Anti-acetylcholinesterase Activity of Piperidine Derivatives

Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has found significant anti-acetylcholinesterase activity, suggesting implications for treating neurological disorders H. Sugimoto et al., 1990.

Synthesis of Dabigatran Etexilate

The process for synthesizing Dabigatran Etexilate from key intermediates highlights the advancements in the production of anticoagulant medications Duan Yumin, 2010.

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information is not available in the search results.

Properties

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3N3O/c1-10-5-7-11(8-6-10)13(22)21-14(15(16,17)18)20-12-4-2-3-9-19-12/h2-9,14H,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGBNSMPCMPSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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